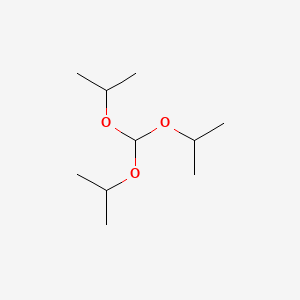

Triisopropyl orthoformate

描述

Significance of Orthoformates in Contemporary Chemical Synthesis

Orthoformates, and orthoesters in general, are a class of compounds that hold a significant position in modern organic synthesis due to their versatile reactivity. chemimpex.com They are widely used as intermediates and reagents in the pharmaceutical, agrochemical, and specialty chemical industries. chemimpex.com Their importance stems from several key functions:

Protecting Groups: Orthoformates are frequently employed to protect aldehydes, ketones, and alcohols. chemimpex.comorganic-chemistry.org For instance, they react with carbonyl compounds to form acetals, which are stable under basic and nucleophilic conditions, thus shielding the carbonyl group from unwanted reactions during a multi-step synthesis. organic-chemistry.orgtotal-synthesis.com

Dehydrating Agents: A crucial application of orthoformates is their role as water scavengers. total-synthesis.com In reactions that produce water, such as acetalization or esterification, orthoformates can be added to react with the water formed, driving the reaction equilibrium towards the product side. organic-chemistry.orgtotal-synthesis.com For example, trimethyl orthoformate reacts with water to form the more volatile methyl formate (B1220265) and methanol, effectively removing water from the reaction mixture. organic-chemistry.org

One-Carbon Building Blocks: In the presence of acid, orthoformates can generate an alkoxonium ion, which is a potent electrophilic agent. This allows them to serve as a source for a single carbon atom in the construction of larger molecules, particularly in the synthesis of various heterocyclic systems.

Precursors to Other Functional Groups: The reactions of orthoformates are numerous. They can be converted into amides through aminolysis, used in formylation reactions of amines, and participate in the synthesis of ethers. chemimpex.com Their ability to undergo nucleophilic substitution makes them valuable precursors for a wide range of chemical structures.

The utility of orthoformates is enhanced by the fact that different alkyl variants, such as trimethyl, triethyl, and triisopropyl orthoformate, offer a spectrum of reactivity and physical properties, allowing chemists to select the most appropriate reagent for a specific transformation.

Historical Context of this compound Utilization in Organic Transformations

The broader class of compounds to which this compound belongs, orthoesters, were first synthesized in 1854 by Williamson and Kay. rsc.org Their initial synthesis involved the nucleophilic substitution reaction of chloroform (B151607) with alkoxides. rsc.org This discovery laid the groundwork for the development and study of a wide variety of orthoesters.

A specific synthesis method for this compound involves the reaction of dichlorofluoromethane (B1207983) with potassium isopropoxide in isopropyl alcohol. sigmaaldrich.comchemicalbook.com Over time, the applications of orthoesters expanded significantly, with their use in the total synthesis of complex natural products being reported in the 1970s. For instance, trialkyl orthoformates were utilized in the synthesis of the fungal metabolite marasmic acid, and trimethyl orthoformate was employed in the synthesis of loganin, a key intermediate in the biosynthesis of alkaloids. rsc.org

While the early applications were dominated by simpler orthoesters like trimethyl and triethyl orthoformate, the unique steric and electronic properties of this compound have led to its use in more specialized modern applications.

Scope and Research Trajectories of this compound Chemistry

Current research continues to uncover new applications for this compound, often leveraging its specific properties as a bulky and effective dehydrating agent.

One significant area of research is its use in catalysis. For example, a highly charged, water-soluble supramolecular host has been shown to catalyze the hydrolysis of orthoformates, including this compound, in basic solution—conditions under which they are normally stable. researchgate.netresearchgate.net This system demonstrates enzyme-like catalysis, with the host stabilizing the protonated substrate within its hydrophobic cavity. researchgate.net Kinetic studies revealed significant rate accelerations for this hydrolysis.

Table 1: Catalytic Hydrolysis of Orthoformates

| Orthoformate | Uncatalyzed Rate Constant (k_uncat) | Catalyzed Rate Constant (k_cat) | Rate Acceleration (k_cat / k_uncat) | Specificity Constant (k_cat / K_M) |

|---|---|---|---|---|

| Triethyl orthoformate | 1.44 x 10⁻⁵ s⁻¹ | - | 560-fold | 0.37 M⁻¹ s⁻¹ |

| This compound | 4.34 x 10⁻⁶ s⁻¹ | - | 890-fold | 0.50 M⁻¹ s⁻¹ |

Data sourced from studies on supramolecular catalysis of orthoformate hydrolysis. researchgate.netescholarship.org

Another active research trajectory involves the use of this compound in palladium-catalyzed reactions. A novel system using a ZrO₂ supported Pd(OH)₂ catalyst has been developed for the synthesis of aryl ethers from cyclohexanones and alcohols. rsc.orgrsc.org In this process, this compound (TIPOF) functions as a dehydrating agent to promote the reaction. rsc.orgrsc.org While other orthoesters like trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF) also enable the reaction, the choice of orthoester can influence the yield of the resulting aryl ether. rsc.org

Table 2: Synthesis of Aryl Ethers using Orthoesters and a Pd/ZrO₂ Catalyst

| Cyclohexanone Substrate | Alcohol | Orthoester Reagent | Product Yield |

|---|---|---|---|

| Cyclohexanone | Methanol | Trimethyl orthoformate (TMOF) | Moderate to Good |

| Cyclohexanone | Methanol | Triethyl orthoformate (TEOF) | Low |

| Cyclohexanone | Methanol | This compound (TIPOF) | Low |

Yields are qualitative as reported in the study by Zhang et al. The primary role of TIPOF was highlighted as a dehydrating agent. rsc.orgrsc.org

Furthermore, this compound is an efficient reagent for the acetalization of ketones, particularly for challenging substrates like hydroxyacetophenones. chemimpex.com Its effectiveness as a water scavenger under mild conditions makes it a valuable tool in protecting group chemistry. chemimpex.com These research directions highlight the ongoing exploration of this compound's utility in developing novel and efficient synthetic methodologies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[di(propan-2-yloxy)methoxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIVAWNGRDHRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063479 | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-60-3 | |

| Record name | 2,2′,2′′-[Methylidynetris(oxy)]tris[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4447-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2',2''-(methylidynetris(oxy))tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[methylidynetris(oxy)]trispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triisopropyl Orthoformate and Analogues

Established Synthetic Pathways to Triisopropyl Orthoformate

Traditional methods for the synthesis of orthoformates, including this compound, have relied on robust and well-understood chemical transformations. These established routes, primarily transesterification and nucleophilic substitution reactions, have been fundamental in providing access to this class of compounds.

Transesterification Processes for Alkyl Orthoformate Generation

Transesterification is a widely utilized method for the preparation of various alkyl orthoformates. This equilibrium-driven process typically involves the reaction of a readily available orthoformate, such as trimethyl or triethyl orthoformate, with an excess of the desired alcohol in the presence of an acid catalyst. The mechanism involves the protonation of an alkoxy group, followed by its departure as an alcohol and subsequent attack by the new alcohol. Driving the reaction to completion often requires the removal of the more volatile alcohol byproduct.

For the synthesis of this compound, this would involve the reaction of a simpler orthoformate with isopropanol. While specific yield data for the transesterification leading directly to this compound is not extensively detailed in readily available literature, the general applicability of this method is well-established for a range of orthoesters. wikipedia.org Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins are commonly employed to facilitate these reactions. nih.govwikipedia.org

Table 1: Examples of Acid-Catalyzed Transesterification for Orthoester Synthesis

| Orthoester Product | Reactants | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Triethyl Orthoformate | Trimethyl Orthoformate, Ethanol | Not specified | Not specified | Not specified | wikipedia.org |

| Methyl 2-(2-Methoxybenzo nih.govrsc.orgdioxol-5-yl)-acetate | (3,4-dihydroxyphenyl)acetic acid methyl ester, Trimethyl orthoformate | Amberlist® 15 | Reflux in benzene, 6h | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Reactions in Orthoester Synthesis

Nucleophilic substitution provides a direct route to orthoformates and is a cornerstone of their synthesis. One of the earliest methods for orthoester synthesis was the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide, a variation of the Williamson ether synthesis. wikipedia.orgwikipedia.org This SN2 reaction involves the displacement of halide ions by the alkoxide nucleophile. wikipedia.orgmasterorganicchemistry.com

A specific and relevant example for the synthesis of this compound is the reaction of dichlorofluoromethane (B1207983) with potassium isopropoxide in isopropyl alcohol. sigmaaldrich.com This reaction highlights the utility of gem-dihaloalkanes as precursors for orthoformates.

Another classical and versatile method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. researchgate.netwikipedia.org The reaction proceeds through the formation of an intermediate imino ester salt (a Pinner salt), which then reacts with excess alcohol to yield the orthoester. synarchive.com This method is advantageous as it avoids the use of trihaloalkanes.

Table 2: Nucleophilic Substitution Routes to Orthoesters

| Orthoester Product | Reactants | Key Intermediate/Reaction Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Dichlorofluoromethane, Potassium Isopropoxide | Nucleophilic Substitution | Isopropyl alcohol | Not specified | sigmaaldrich.com |

| General Orthoesters | 1,1,1-Trichloroalkanes, Sodium Alkoxide | Williamson-type Synthesis | Not specified | Not specified | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in Orthoformate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of orthoformates to develop more sustainable and environmentally benign processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Sustainable Practices in Synthetic Procedures

A key aspect of green chemistry is the move towards solvent-free and catalyst-free reaction conditions. For the synthesis of mixed ortho esters, a method has been developed involving the reaction of alcohols with ketene (B1206846) dimethyl acetal (B89532) without the need for a catalyst or solvent, affording the products in quantitative yields. organic-chemistry.org This approach significantly reduces the environmental footprint of the synthesis.

The use of heterogeneous catalysts is another important sustainable practice, as these catalysts can be easily recovered and reused. For instance, palladium on carbon (Pd/C) has been effectively used as a heterogeneous catalyst in the synthesis of quinazolinones, a reaction that involves orthoformates. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. tandfonline.comanton-paar.com Boron trifluoride has been shown to mediate the condensation of aryl ketones with triethyl orthoformate under microwave irradiation. tandfonline.com

Environmental Impact Minimization in Orthoformate Production

Minimizing the environmental impact of orthoformate production involves a holistic assessment of the entire synthetic process. Life Cycle Assessment (LCA) is a tool that can be used to evaluate the environmental burdens associated with a product's entire life cycle, from raw material extraction to disposal. cetjournal.itcetjournal.it By analyzing factors such as energy consumption, waste generation, and the toxicity of reagents and solvents, more environmentally friendly synthetic routes can be identified and optimized.

The choice of reagents and the atom economy of a reaction are critical considerations. For example, the Pinner reaction, which utilizes nitriles and alcohols, can be a greener alternative to methods that rely on toxic trihalomethanes and generate significant salt waste. researchgate.net Furthermore, developing synthetic routes that utilize renewable feedstocks is a key goal in minimizing the long-term environmental impact of chemical production. The reaction of glycerol (B35011), a byproduct of biodiesel production, with trimethyl orthoformate to produce value-added derivatives is an example of this approach. mdpi.comrsc.org

Emerging Synthetic Strategies and Innovations

The field of orthoformate synthesis continues to evolve with the development of novel catalytic systems and innovative reaction technologies. These emerging strategies offer potential for improved efficiency, selectivity, and broader substrate scope.

Recent research has explored the use of advanced catalytic systems to facilitate orthoester formation. For instance, a heterogeneous gold(I) catalyst anchored on magnetic nanoparticles has been developed for the three-component reaction of aldehydes, alkynes, and orthoformates to produce propargyl ethers. tandfonline.com This catalyst can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity. tandfonline.com Nickel-catalyzed reactions have also shown promise, with a [(R)-DTBM-SEGPHOS]NiCl₂ complex being used for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate. orgsyn.org

Electrochemical methods are also gaining traction as a green and efficient way to synthesize orthoesters. A metal-free electrochemical oxidation of propargyl alcohols has been developed for the synthesis of unique dioxo-orthoester derivatives under mild conditions. researchgate.net This approach avoids the use of stoichiometric oxidants, reducing waste generation.

The development of flow chemistry processes for orthoformate synthesis is another area of innovation. Continuous-flow systems can offer advantages in terms of safety, scalability, and process control compared to traditional batch reactions. While specific examples for this compound are not yet prevalent, the principles of flow chemistry are being applied to related transformations, suggesting a promising future direction for orthoformate production.

Microwave-Assisted Synthesis of Orthoformates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. biotage.com The application of microwave irradiation in the synthesis of orthoformates and related compounds has demonstrated considerable benefits, including dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.com

In a typical microwave-assisted approach, reactants are subjected to microwave energy, which leads to rapid and uniform heating of the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively, leading to faster reaction rates. biotage.com While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed in the available literature, the synthesis of other orthoformate analogues and related acetals provides a strong precedent for its applicability.

For instance, the microwave-assisted synthesis of 2-formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors and excess triethyl orthoformate has been reported. mdpi.com This reaction, catalyzed by acetic acid, reached completion in just 20 minutes with excellent yields (88–95%), a significant improvement over the hours required for the conventional solvothermal method. mdpi.com Similarly, the efficient and chemoselective acetalization of aldehydes using trimethyl orthoformate has been achieved under microwave irradiation in the presence of a catalytic amount of TMSCl or AlCl3. ut.ac.ir

Another relevant example is the three-component condensation reaction for the synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates. nih.gov In these solvent- and catalyst-free reactions, triethyl orthoformate is a key reactant, and microwave irradiation at elevated temperatures significantly shortens the reaction time to one hour, affording good to excellent yields of the desired products. nih.gov

These examples collectively underscore the potential of microwave-assisted synthesis as a rapid and efficient method for the production of orthoformates and their derivatives. The general conditions and findings from these studies can be extrapolated to the synthesis of this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Orthoformate-Related Compounds

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Formimidate-3-carbonitrile derivatives | 2-Amino-3-carbonitrile precursors, Triethyl orthoformate | Acetic acid, 150°C, 120W | 20 min | 88–95% | mdpi.com |

| Dimethyl acetals | Aldehydes, Trimethyl orthoformate, Methanol | TMSCl or AlCl3 | Not specified | High | ut.ac.ir |

| (Dialkylaminomethylene)bisphosphine oxides | Secondary amines, Triethyl orthoformate, Diphenylphosphine oxide | Solvent- and catalyst-free, 150°C | 1 h | 60–85% | nih.gov |

| (Dialkylaminomethylene)bisphosphonates | Secondary amines, Triethyl orthoformate, Diethyl phosphite | Solvent- and catalyst-free, 125°C | 1 h | 65–86% | nih.gov |

Continuous Flow Methodologies for Orthoester Production

Continuous flow chemistry has gained significant traction as a transformative technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing. umontreal.caflinders.edu.auspringernature.com This methodology involves the continuous pumping of reactants through a network of tubes or channels, where the chemical transformation occurs. flinders.edu.au While specific literature on the continuous flow synthesis of this compound is limited, the principles and demonstrated applications for multi-step organic synthesis are highly relevant to orthoester production. umontreal.ca

The key benefits of continuous flow systems include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly when dealing with highly reactive or hazardous intermediates. flinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for efficient thermal management, enabling reactions to be conducted at higher temperatures and pressures than would be safe in a batch reactor. flinders.edu.au This can lead to significantly accelerated reaction rates. nih.gov

Continuous flow systems are particularly well-suited for multi-step syntheses, as they can integrate multiple reaction and purification steps into a single, uninterrupted process. umontreal.ca This "one-flow, multi-step synthesis" approach circumvents the need for the isolation and purification of intermediates, which can be time-consuming and lead to product loss. umontreal.ca The use of immobilized reagents, catalysts, and scavengers within the flow system can further streamline the synthesis and purification process. umontreal.ca

The scalability of continuous flow synthesis is another significant advantage. mdpi.com Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple systems in parallel), rather than by increasing the reactor volume, which can introduce challenges in maintaining consistent reaction conditions. flinders.edu.au

Given that orthoesters like this compound are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules, the application of continuous flow technology for their production holds great promise for improving efficiency, safety, and scalability. mdpi.com

Table 2: Key Features and Advantages of Continuous Flow Synthesis for Chemical Production

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Enhanced Heat and Mass Transfer | High surface-area-to-volume ratio in reactors. | Improved reaction rate and selectivity. | flinders.edu.aunih.gov |

| Precise Control of Reaction Parameters | Accurate control over temperature, pressure, and residence time. | Consistent product quality and yield. | flinders.edu.au |

| Improved Safety | Small reaction volumes and efficient heat dissipation. | Ability to handle hazardous reactions and intermediates safely. | flinders.edu.au |

| Integration of Multiple Steps | Ability to connect multiple reactors and purification modules. | Increased efficiency and reduced manual handling. | umontreal.ca |

| Scalability | Production can be scaled by extending run time or numbering up. | Seamless transition from laboratory to industrial scale. | mdpi.com |

Reaction Mechanisms and Kinetics in Triisopropyl Orthoformate Chemistry

Mechanistic Investigations of Hydrolysis Reactions

The hydrolysis of triisopropyl orthoformate is not a simple, single-step process. Its mechanism has been a subject of detailed investigation, revealing complex pathways that can be manipulated by the chemical environment.

In standard aqueous solutions, the acid-catalyzed hydrolysis of alkyl orthoformates is generally understood to proceed through an A-1 mechanism. osti.gov This pathway involves a rapid and reversible protonation of the orthoformate, followed by a slower, rate-limiting step where the protonated substrate decomposes to form a carbocation intermediate and an alcohol. osti.gov Reactions following the A-1 mechanism are characterized by a positive entropy of activation (ΔS‡) and a solvent isotope effect (kH₂O/kD₂O) typically between 0.25 and 0.5, as proton transfer is not involved in the rate-determining step. osti.gov

However, the mechanism can shift under specific catalytic conditions. When the hydrolysis of an orthoformate occurs within the confined space of a supramolecular host, the pathway changes to an A-SE2 (acid-catalyzed, substitution electrophilic, bimolecular) mechanism. osti.gov In this mechanism, the rate-limiting step is the transfer of a proton from a protonated water molecule to the encapsulated substrate. osti.gov This is distinct from the A-1 pathway, where protonation is a fast pre-equilibrium step. osti.gov Evidence for this mechanistic shift includes a more negative entropy of activation upon encapsulation and a normal solvent isotope effect (kH₂O/kD₂O) of 1.6, which confirms that proton transfer is occurring in the rate-limiting transition state. osti.gov While most alkyl orthoformates hydrolyze via the A-1 mechanism, compounds that can significantly stabilize the intermediate carbocation may favor an A-SE2 pathway even in bulk solution. osti.gov

Remarkable catalytic effects have been observed by using highly-charged, water-soluble, self-assembled supramolecular hosts. osti.govfigshare.com These cage-like structures possess a hydrophobic interior cavity that can encapsulate orthoformate molecules, creating a microenvironment that promotes hydrolysis even in basic solutions where orthoformates are typically stable. osti.govresearchgate.net This enzyme-like catalysis follows Michaelis-Menten kinetics, indicating the formation of a host-guest complex. osti.govunits.it The process involves an initial pre-equilibrium where the neutral orthoformate enters the host, followed by the rate-limiting catalytic step. units.itescholarship.org The reaction shows substrate saturation and is subject to competitive inhibition by other strongly binding guests. osti.govresearchgate.net The constrained environment of the host cavity also imparts size selectivity, allowing the hydrolysis of smaller orthoformates like this compound while excluding larger ones such as tripentyl orthoformate. units.itescholarship.org

A key factor in supramolecular catalysis is the powerful electrostatic environment within the host's cavity. osti.govunits.it The highly anionic nature of the supramolecular assembly thermodynamically stabilizes charged species, such as the protonated transition state of the orthoformate hydrolysis reaction. osti.govunits.it This stabilization of a high-energy, protonated species on the reaction coordinate is a crucial aspect of the catalytic rate acceleration. osti.gov By favoring the charged state, the host molecule effectively lowers the activation energy for hydrolysis. This strategy mirrors enzymatic catalysis, where electrostatic interactions in an active site can significantly alter the properties and reactivity of a bound substrate. osti.govunits.it

Reaction Kinetics and Rate Determinations

The kinetics of this compound hydrolysis, particularly in catalyzed systems, have been quantified to understand the efficiency and controlling factors of the reaction.

In the presence of a supramolecular host catalyst, the hydrolysis of this compound experiences a dramatic increase in rate. A rate acceleration of 890-fold has been reported compared to the uncatalyzed background reaction under the same basic conditions. osti.govescholarship.orgresearchgate.net The reaction kinetics follow the Michaelis-Menten model, which is characteristic of enzyme catalysis. units.it This allows for the determination of key kinetic parameters.

The kinetic profile is consistent with a termolecular rate law: rate = k[H⁺][Substrate][Host]. units.it However, under saturation conditions where the host is fully occupied by the substrate, the reaction becomes zeroth-order in substrate, simplifying the rate law to rate = k′[H⁺][Host]. researchgate.netunits.it

| Parameter | Value | Description |

|---|---|---|

| Vmax | 9.22 x 10-6 M s-1 | Maximum reaction velocity. units.itescholarship.org |

| KM | 7.69 mM | Michaelis constant, indicating substrate concentration at half Vmax. units.itescholarship.org |

| kcat | 3.86 x 10-3 s-1 | Turnover number, the rate of the catalytic step. units.itescholarship.org |

| kuncat | 4.34 x 10-6 s-1 | Rate constant for the uncatalyzed reaction. osti.govescholarship.orgresearchgate.net |

| Rate Acceleration (kcat/kuncat) | 890 | Fold increase in reaction rate due to the catalyst. osti.govescholarship.orgresearchgate.net |

Catalysts exert significant control over the selectivity of reactions involving orthoformates. In the context of supramolecular catalysis, the "specificity factor" (kcat/KM) provides a measure of how efficiently the catalyst converts a substrate to product. For this compound, this value is 0.50 M⁻¹s⁻¹, which is higher than that for triethyl orthoformate (0.37 M⁻¹s⁻¹), indicating that the host catalyzes the hydrolysis of this compound more efficiently. osti.govescholarship.orgresearchgate.net Furthermore, the physical size of the catalyst's cavity introduces substrate selectivity, as seen with the inability of the host to hydrolyze the larger tripentyl orthoformate. escholarship.org

In other reaction types, the choice of catalyst is also crucial. For example, in reactions involving substituted cyclohexanones and orthoesters, using this compound with certain catalysts may result in low yields or no product at all, due to its steric bulkiness. rsc.org The nature of the acid catalyst (e.g., Brønsted vs. Lewis acids) can also direct the reaction toward different products and accelerate the attainment of thermodynamic equilibrium between various intermediates. mdpi.com For instance, Brønsted acidic ionic liquids have been shown to be highly effective in selectively producing specific glycerol (B35011) derivatives from reactions with trimethyl orthoformate, showcasing how catalyst choice dictates reaction outcomes. mdpi.com

Gas-Phase and Oxidation Reaction Mechanisms

The gas-phase chemistry of this compound is crucial for understanding its atmospheric fate and its behavior under high-temperature conditions such as combustion. The following sections detail the current understanding of its reactivity with hydroxyl radicals and its thermal decomposition pathways, based on available scientific research.

OH-Radical Initiated Oxidation Reactions

For this compound, HC(OCH(CH₃)₂)₃, there are two types of C-H bonds available for abstraction:

The tertiary C-H bond on the central carbon atom (the methine hydrogen).

The tertiary C-H bonds on the isopropyl groups.

Theoretical studies on the reaction of •OH with the structurally similar trimethyl orthoformate ((CH₃O)₃CH) indicate that H-abstraction from the central methine group is the most favorable pathway. This is due to the lower bond dissociation energy of the C-H bond at this position, which is activated by the three adjacent oxygen atoms.

Following this analogy, the initial step in the OH-radical initiated oxidation of this compound is expected to be the abstraction of the methine hydrogen:

HC(OCH(CH₃)₂)₃ + •OH → •C(OCH(CH₃)₂)₃ + H₂O

The resulting triisopropoxymethyl radical is a key intermediate. In the presence of atmospheric oxygen (O₂), this radical will rapidly form a peroxy radical:

•C(OCH(CH₃)₂)₃ + O₂ → (CH₃)₂CHO)₃C-OO•

The subsequent reactions of this peroxy radical are complex and can lead to a variety of products through unimolecular decomposition or reactions with other atmospheric species like NO. Potential decomposition pathways could lead to the formation of isopropyl formate (B1220265), acetone, and other oxygenated volatile organic compounds.

While specific kinetic data for this compound is absent, the rate constants for the reaction of •OH with other ethers and esters can provide an order-of-magnitude estimation. For instance, the rate constant for the reaction of OH radicals with a similar compound, trimethyl phosphate, has been studied, though it exhibits a different reaction center. It is expected that the reaction of •OH with this compound would be relatively fast due to the presence of the easily abstractable methine hydrogen.

Pyrolysis Mechanisms and Combustion Properties

Detailed experimental studies on the pyrolysis and combustion of this compound are scarce. However, research on the combustion of trimethyl orthoformate (TMOF) and the pyrolysis of other orthoesters provides insight into the likely decomposition pathways.

Pyrolysis Mechanisms:

The thermal decomposition of orthoesters can proceed through several pathways. One plausible mechanism, observed in the pyrolysis of cyclic orthoesters formed from glycerol and trimethyl orthoformate, involves the elimination of an alcohol molecule to form a carbene intermediate. Applied to this compound, this would involve the elimination of isopropanol:

HC(OCH(CH₃)₂)₃ → :C(OCH(CH₃)₂)₂ + (CH₃)₂CHOH

The resulting diisopropoxycarbene is a reactive intermediate that can undergo further reactions, such as rearrangements or insertions.

Another potential pathway is the concerted unimolecular decomposition into an ester and an ether:

HC(OCH(CH₃)₂)₃ → (CH₃)₂CHO-CHO + (CH₃)₂CH-O-CH(CH₃)₂ (Isopropyl formate + Diisopropyl ether)

At higher temperatures, radical chain mechanisms involving homolytic bond cleavage are expected to become significant. The C-O bonds are likely the weakest and would be the initial sites of fragmentation, leading to the formation of various smaller radicals that initiate complex reaction chains.

Combustion Properties:

Studies on the combustion of trimethyl orthoformate (TMOF) can serve as a proxy to understand the potential combustion behavior of this compound. TMOF, being an oxygenated fuel with no carbon-carbon bonds, has been shown to significantly reduce soot formation during combustion. This compound shares this characteristic of having a high oxygen content and isolated carbon atoms, which suggests it would also have clean-burning properties with low soot production.

The combustion of this compound would proceed through the initial pyrolysis pathways mentioned above, followed by the oxidation of the resulting smaller molecules and radicals. The high oxygen content of the molecule would likely lead to a more complete combustion process.

The auto-ignition properties of this compound have not been documented. However, studies on TMOF have determined its ignition delay times under various conditions. While the bulkier isopropyl groups in this compound would influence its volatility and possibly its reaction kinetics, the general combustion characteristics are expected to be similar to those of TMOF, making it a compound of interest for cleaner combustion applications.

Interactive Data Table: Combustion Properties of Trimethyl Orthoformate (as an analogue)

Below are selected combustion properties for trimethyl orthoformate (TMOF), which can provide an indication of the expected behavior of this compound.

| Property | Value | Conditions |

| Auto-ignition Delay Time | ~1000 µs | T = 1200 K, p = 1 bar, φ = 1.0 (in synthetic air) |

| Laminar Burning Velocity | ~45 cm/s | T = 473 K, p = 1 bar, φ = 1.0 (in air) |

Note: Data is for Trimethyl Orthoformate and is intended for comparative purposes only. T = Temperature, p = Pressure, φ = Equivalence Ratio.

Applications of Triisopropyl Orthoformate in Advanced Organic Transformations

Role as a Protecting Group in Multi-Step Synthesis

In the intricate process of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a fundamental concept. Protecting groups serve as temporary masks, preventing a specific functional group from undergoing unwanted reactions while chemical transformations are carried out on other parts of the molecule. chemimpex.com Triisopropyl orthoformate is a widely recognized reagent for this purpose, valued for its efficacy in safeguarding alcohols, amines, and carbonyl compounds. chemimpex.com Its utility in these applications stems from its ability to react under mild conditions to form stable derivatives that can be readily cleaved to regenerate the original functional group when desired. chemimpex.com

Selective Protection of Alcohols and Amines

The selective protection of hydroxyl and amino groups is crucial in the synthesis of complex molecules such as pharmaceuticals and natural products. chemimpex.com this compound offers an effective method for this protection, reacting with alcohols and amines to form the corresponding isopropoxymethyl ethers and N-isopropoxymethyl derivatives, respectively. This transformation is advantageous because it converts the reactive -OH and -NH groups into less reactive ether and aminal functionalities, which are stable under a variety of reaction conditions. The choice of protecting group is critical, and this compound provides a reliable option for achieving selectivity in molecules with multiple functional groups.

Carbonyl Group Protection (Acetals and Ketals Formation)

Protecting carbonyl groups in aldehydes and ketones is often necessary to prevent their reaction with nucleophiles or bases during a synthetic sequence. chemistrysteps.com this compound is employed in the formation of acetals and ketals, which are excellent protecting groups for carbonyls. organic-chemistry.orgnih.gov The reaction involves treating the carbonyl compound with an alcohol in the presence of this compound, which acts as both a reagent and a dehydrating agent to drive the equilibrium towards the formation of the acetal (B89532) or ketal. organic-chemistry.org

This method is particularly advantageous as it can be performed under mild, chemoselective conditions, allowing for the protection of an aldehyde in the presence of a ketone. organic-chemistry.orgorganic-chemistry.org The resulting acetals and ketals are stable to a wide range of reagents, including organometallics and hydrides, but can be easily deprotected under acidic conditions to regenerate the carbonyl group. chemistrysteps.comorganic-chemistry.org For instance, various hydroxyacetophenones can be efficiently converted into their corresponding cyclic acetals using a diol and this compound in the presence of a catalyst like cerium(III) trifluoromethanesulfonate. organic-chemistry.org

Table 1: Protection of Functional Groups using this compound

| Functional Group | Protected Form | Key Features |

|---|---|---|

| Alcohols (-OH) | Isopropoxymethyl ethers | Stable to various reaction conditions. |

| Amines (-NH2) | N-isopropoxymethyl derivatives | Renders the amino group less nucleophilic. |

| Carbonyls (C=O) | Acetals/Ketals | Stable to bases and nucleophiles; acid-labile. chemistrysteps.comorganic-chemistry.org |

Contributions to Carbon-Carbon Bond Formation

Beyond its role in functional group protection, this compound is a valuable reagent in the construction of carbon-carbon bonds, a cornerstone of organic synthesis. Its reactivity allows it to participate in several key transformations that lead to the formation of complex molecular architectures.

Formylation Reactions of Aromatic Amines

Orthoformates, including this compound, are effective reagents for the formylation of amines. mdpi.com This reaction is a crucial step in the synthesis of many heterocyclic compounds and pharmaceutical intermediates. mdpi.commdpi.com The reaction of an aromatic amine with an orthoester is a commonly used method to produce valuable synthetic intermediates like imidates and amidines. mdpi.com While triethyl orthoformate is frequently cited, the principles of reactivity are applicable to this compound. mdpi.com These formylation reactions can be conducted under various conditions, sometimes even in water without the need for an acid or base catalyst, showcasing the versatility of orthoesters in modern organic synthesis. mdpi.com

Johnson-Claisen Rearrangements

The Johnson-Claisen rearrangement is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds. name-reaction.combioinfopublication.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement utilizes an allylic alcohol and an orthoester, such as triethyl orthoacetate, to produce a γ,δ-unsaturated ester. name-reaction.comtcichemicals.com The reaction is typically carried out by heating the allylic alcohol with an excess of the orthoester in the presence of a weak acid catalyst. bioinfopublication.org

The mechanism involves the in situ formation of a ketene (B1206846) acetal, which then undergoes the rearrangement. tcichemicals.com This reaction is highly valued for its ability to create new stereocenters with a high degree of control. While orthoacetates are the classic reagents, the underlying principles of orthoester reactivity are central to this transformation. name-reaction.com The bulkiness of the orthoester can influence the reaction's success; for instance, a reaction with the highly bulky this compound was reported not to yield any rearranged product under certain conditions, highlighting the impact of steric factors. rsc.org

Table 2: Key Carbon-Carbon Bond Forming Reactions Involving Orthoesters

| Reaction | Reactants | Product | Significance |

|---|---|---|---|

| Formylation | Aromatic Amine + Orthoformate | Formylated Amine | Synthesis of heterocycles and pharmaceutical intermediates. mdpi.com |

| Johnson-Claisen Rearrangement | Allylic Alcohol + Orthoacetate | γ,δ-Unsaturated Ester | Stereoselective C-C bond formation. name-reaction.combioinfopublication.org |

| Annulation Reactions | Various Substrates + Orthoformate | Polycyclic Systems | Construction of complex ring structures. rsc.org |

Annulation Reactions and Polycyclic Synthesis

Orthoformates have been instrumental in annulation reactions, which involve the formation of a new ring onto an existing molecular framework. rsc.org These reactions are fundamental to the synthesis of polycyclic compounds. Research has demonstrated the utility of orthoformates in formylation-cyclization methods to produce functionalized polycyclic systems, including bridged-bicyclic structures. rsc.org The ability of orthoesters to act as a one-carbon building block makes them suitable for constructing rings in a controlled manner. This approach has been applied to the synthesis of a variety of complex molecules, underscoring the importance of orthoformates in the strategic assembly of polycyclic architectures. rsc.org

Enantioselective Alkylation of N-Acylthiazolidinethiones

Orthoformates are instrumental in the enantioselective alkylation of N-acylthiazolidinethiones, a reaction that introduces acetal functionality with a high degree of stereocontrol. A notable method involves a nickel(II)-(S)-Tol-BINAP catalyzed reaction. In this process, a chiral nickel(II) enolate is generated, which then reacts with an electrophilic species formed in situ from the orthoformate. This approach allows for the formation of a new carbon-carbon bond, leading to alkylated products in high yields and with excellent enantioselectivity (ee ≥ 96%). The resulting N-acylthiazolidinethione moiety can be subsequently cleaved to yield alcohols, esters, or Weinreb amides, making the acetal a versatile functional handle for further transformations. mdpi.com

Mukaiyama Aldol-Prins Reactions

This compound is utilized in Mukaiyama Aldol-Prins (MAP) tandem reactions to synthesize substituted tetrahydropyrans (THPs) with high stereoselectivity. researchgate.netrsc.org The MAP cyclization is a powerful carbon-carbon bond-forming reaction that combines an aldol (B89426) addition with a Prins cyclization. researchgate.net In this sequence, an oxocarbenium ion is generated from the orthoformate, which then undergoes a Mukaiyama aldol addition with a homoallylic vinyl ether. The resulting intermediate is activated to form another ion pair that cyclizes via a Prins reaction. researchgate.net The scope of the MAP reaction has been expanded to include orthoformates, leading to the development of a double MAP cyclization process. researchgate.netsemanticscholar.org This expanded application of orthoformates in MAP cyclizations has proven to be a valuable tool in the synthesis of complex natural products. researchgate.net

Synthesis of Alpha-Iodo Acetals

Orthoformates, in conjunction with molecular iodine, provide a direct and effective method for the synthesis of α-iodo acetals from the corresponding ketones. A simple and efficient protocol involves the reaction of substituted acetophenones with an orthoformate (such as trimethyl orthoformate) and iodine at room temperature under solvent-free conditions. oup.com This method is valued for its operational simplicity and tolerance of common protecting groups like tert-butyldimethylsilyl, benzyl, and acetate. mdpi.com The selectivity of the reaction, yielding either α-iodo ketones or α-iodo dimethyl ketals, can be controlled by the workup procedures. oup.com

Applications in Heterocyclic Chemistry

This compound is a versatile reagent in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Synthesis of 2-Aza-1,3-butadienes via Ketimine Reactions

A straightforward method for the synthesis of 2-aza-1,3-butadienes involves the reaction of ketimines with orthoesters, such as this compound. This reaction, which yields 2-aza-1,3-butadienes with an alkoxyl substituent, is facilitated by the addition of a catalytic amount of p-toluenesulfonic acid. The process proceeds smoothly and provides an easy route to these valuable synthetic intermediates. ru.nl

Synthesis of Pyrimidine (B1678525) Derivatives via Multicomponent Reactions

Orthoesters like trimethyl orthoformate act as a reliable one-carbon source in multicomponent reactions (MCRs) for the efficient synthesis of pyrimidine derivatives. nih.gov MCRs are attractive in organic synthesis as they allow for the construction of complex molecules from multiple starting materials in a single step, often with high atom economy. In the context of pyrimidine synthesis, the orthoformate provides the carbon atom that forms part of the heterocyclic ring. These reactions can be catalyzed by Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) and are noted for their operational simplicity, use of inexpensive reagents, and short reaction times. nih.gov This methodology enables the rapid assembly of diverse libraries of substituted pyrimidines.

Formation of Quinazolinones and Related Nitrogen-Containing Heterocycles

Orthoformates are widely employed in the synthesis of quinazolinones, a class of nitrogen-containing heterocycles with significant pharmacological properties. A common and operationally simple method involves the reaction of 2-aminobenzamide (B116534) with trimethyl orthoformate in the presence of an acid catalyst like hydrochloric acid.

Furthermore, multicomponent reactions catalyzed by metals such as palladium have been developed to synthesize N-aryl(alkyl)-substituted quinazolin-4(3H)-ones. These reactions utilize 2-bromoanilines, various amines, an ortho ester (like trimethyl or triethyl orthoformate), and carbon monoxide to construct the quinazolinone scaffold in good to excellent yields. Orthoformates also react with 2-aminobenzoic acid in the presence of Lewis or Brønsted acids to yield 4(3H)-quinazolinones. mdpi.com The versatility of this approach is further demonstrated in the synthesis of related heterocycles, such as 3-arylquinazolin-4(3H)imines, which can be prepared by heating an orthoformate with 2-amino-N′-arylbenzamidines.

Transesterification and Etherification Reactions

This compound is a versatile reagent in organic synthesis, playing a significant role in transesterification and etherification reactions. Its utility in these transformations stems from its ability to act as both a reactant and a dehydrating agent, facilitating the formation of esters and ethers under various conditions.

Preparation of Esters and Ethers

This compound serves as an effective reagent for the preparation of various esters and ethers, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com Its unique structure allows for the efficient conversion of carboxylic acids and alcohols into their corresponding isopropyl esters and ethers. The reaction generally proceeds under mild conditions, and the byproducts, isopropyl alcohol and formic acid isopropyl ester, are volatile and easily removed from the reaction mixture, driving the equilibrium towards the desired products. This characteristic, combined with its stability and ease of handling, contributes to smoother reactions and higher yields. chemimpex.com

Synthesis of Aryl Ethers from Cyclohexanones

A notable application of this compound is in the synthesis of aryl ethers from cyclohexanones. In a novel catalytic system utilizing a supported palladium catalyst (Pd(OH)₂/ZrO₂), this compound functions as a dehydrating agent. rsc.orgrsc.org This reaction proceeds via the aerobic oxidation of cyclohexanones in the presence of an alcohol. This compound's role is crucial in removing the water formed during the reaction, thereby promoting the formation of the aryl ether. rsc.org

While other orthoesters like trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF) can also act as nucleophilic reagents in this transformation to produce the corresponding aryl ethers, this compound's bulkiness hinders its nucleophilic participation. rsc.org This lower reactivity allows it to be employed specifically as a dehydrating agent in the reaction of cyclohexanones with other alcohols, facilitating the synthesis of various aryl ethers without the formation of isopropoxybenzene (B1215980) as a byproduct. rsc.org

Table 1: Synthesis of Aryl Ethers from Cyclohexanones using a Pd(OH)₂/ZrO₂ Catalyst

| Substrate | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Methanol | Methoxybenzene | 85 |

| 4-Methylcyclohexanone | Ethanol | 1-Ethoxy-4-methylbenzene | 92 |

| 3-Methylcyclohexanone | Propanol | 1-Methyl-3-propoxybenzene | 78 |

This table is illustrative and based on the general reaction described in the source. Specific yields may vary based on reaction conditions.

Glycerol (B35011) Valorization and Fatty Acid Methyl Ester (FAME) Production

In the context of biorefinery and sustainable chemistry, orthoformates have been explored for the valorization of glycerol, a byproduct of biodiesel production. While specific studies on this compound are limited, research on the related trimethyl orthoformate provides insight into potential applications. The reaction of triglycerides with trimethyl orthoformate in the presence of an acid catalyst can yield Fatty Acid Methyl Esters (FAMEs), the primary components of biodiesel. researchgate.net

Furthermore, the reaction of glycerol with trimethyl orthoformate has been studied as a method for producing valuable glycerol derivatives. mdpi.comunive.itresearchgate.net This reaction can lead to the formation of cyclic orthoesters, which are of interest as potential bio-building blocks. mdpi.comunive.itresearchgate.net The reaction conditions, including the catalyst and the molar ratio of reactants, can be tuned to selectively produce different glycerol-based orthoesters. mdpi.comunive.itresearchgate.net Although these studies primarily utilize trimethyl orthoformate, the underlying chemistry suggests that this compound could potentially be used to generate corresponding isopropyl derivatives.

Homoallyl Ether Synthesis

The synthesis of homoallyl ethers, which are valuable intermediates in organic synthesis, can be achieved using orthoformates. Research has demonstrated the synthesis of homoallyl ethers through the reaction of 1-arylbut-3-en-1-ols with trimethyl orthoformate in the presence of a Lewis acid catalyst. researchgate.netthieme-connect.com This reaction proceeds in moderate to good yields. researchgate.netthieme-connect.com While this specific methodology highlights the use of trimethyl orthoformate, the general reactivity of orthoformates suggests that this compound could be a viable reagent for the synthesis of the corresponding homoallyl isopropyl ethers.

Specialized Reagent Applications

Beyond its role in forming esters and ethers, this compound and related alkyl orthoformates find use in more specialized applications, such as the selective modification of complex organic molecules.

Selective S-Alkylation and Acetylation of Thiohydantoins

A significant application of alkyl orthoformates is the chemoselective S-alkylation of 2-thiohydantoins. researchgate.netusc.edu Thiohydantoins are a class of heterocyclic compounds with various biological activities. researchgate.net In a one-pot reaction, alkyl orthoformates, in the presence of zinc chloride (ZnCl₂) and acetic anhydride (B1165640) (Ac₂O), selectively alkylate the sulfur atom of the thiohydantoin ring. researchgate.netusc.edu Simultaneously, other nucleophilic groups present in the thiohydantoin molecule undergo acetylation. usc.edu This methodology allows for the differential functionalization of the thiohydantoin core, providing access to a range of S-alkylated and N-acetylated derivatives in moderate to high yields. researchgate.netusc.edu While the reported studies utilize trimethyl and triethyl orthoformates, the reactivity is indicative of a general method applicable to other alkyl orthoformates like this compound for the synthesis of S-isopropyl derivatives.

Table 2: Chemoselective S-Alkylation and Acetylation of 2-Thiohydantoins

| Thiohydantoin Derivative | Alkyl Orthoformate | Product | Yield (%) |

|---|---|---|---|

| 5,5-Diphenyl-2-thiohydantoin | Trimethyl orthoformate | 2-(Methylthio)-5,5-diphenyl-3-acetyl-3,5-dihydro-4H-imidazol-4-one | 85 |

| 5-Methyl-5-phenyl-2-thiohydantoin | Triethyl orthoformate | 2-(Ethylthio)-5-methyl-5-phenyl-3-acetyl-3,5-dihydro-4H-imidazol-4-one | 78 |

This table is based on the general reaction described in the source. The use of this compound would be expected to yield the corresponding S-isopropyl product.

Crosslinking Agent in Polymer Chemistry

This compound serves as an effective crosslinking agent in polymer chemistry, where it is utilized to enhance the properties of polymeric materials. chemimpex.com Crosslinking is a critical process that involves forming covalent bonds to link polymer chains together, thereby creating a three-dimensional network structure. This structural modification significantly improves the mechanical strength, thermal stability, and chemical resistance of the final polymer product. chemimpex.com

The function of this compound as a crosslinker stems from its ability to react with functional groups present on polymer backbones, such as hydroxyl (-OH) or carboxyl (-COOH) groups. Under acidic conditions, the orthoformate undergoes hydrolysis to form a carbocation intermediate, which can then react with the nucleophilic functional groups on the polymer chains. This process results in the formation of stable ether or ester linkages, effectively creating the crosslinked network.

A comparable orthoester, triethyl orthoformate, has been successfully used to crosslink hydrogel films made from chitosan (B1678972) (CS) and polyvinyl alcohol (PVA). nih.gov In a study, these hydrogels were synthesized by blending different ratios of CS and PVA and were subsequently crosslinked with triethyl orthoformate in the presence of sulfuric acid. nih.gov The resulting crosslinked films demonstrated increased solution absorption, with a 20% PVA-80% CS composition showing the highest absorption capacity. nih.gov This example illustrates the utility of orthoesters in creating biocompatible materials with potential for tissue engineering applications. nih.gov Similarly, this compound can be employed to tailor the properties of various polymers for specialized applications. chemimpex.com

Table 1: Effects of Crosslinking on Polymer Properties

| Property | Before Crosslinking | After Crosslinking with Orthoester |

|---|---|---|

| Mechanical Strength | Lower | Higher |

| Thermal Stability | Lower | Higher |

| Solvent Resistance | Lower | Higher |

| Structure | Linear or Branched Chains | 3D Network |

Role in the Synthesis of Natural Products and Complex Molecular Architectures

In the realm of organic synthesis, this compound is a valuable reagent for constructing complex molecular architectures, including pharmaceuticals and natural products. chemimpex.com Its utility is particularly pronounced in multi-step syntheses where precise control over chemical reactions is paramount. chemimpex.com

One of its primary functions is to serve as a protecting group for alcohols. chemimpex.com The bulky isopropyl groups provide steric hindrance, making the resulting acetal stable under various reaction conditions, yet it can be readily removed when needed. This protective strategy allows chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl groups.

This compound is also employed as a building block in the creation of intricate molecules. It can be used, for example, in the preparation of 2-(diisopropoxymethyl)oxirane, a functionalized epoxide that can serve as an intermediate in further synthetic steps. chemicalbook.com Furthermore, it is used in combination with other reagents, such as Dihydroxybenzaldehydes, for advanced chemical formulations.

The broader class of orthoesters is instrumental in synthesizing heterocyclic ring systems that are core components of many natural products. For instance, trimethyl and triethyl orthoformate are used in multicomponent reactions to construct the quinazolinone skeleton, a moiety found in naturally occurring alkaloids like Febrifugine, which exhibits potent anti-malarial activity. mdpi.com Orthoesters have also been applied in the total synthesis of other complex natural products, demonstrating their importance in creating sophisticated molecular structures. rsc.org

Table 2: Research Findings on Orthoesters in Complex Synthesis

| Orthoester | Application | Synthesized Structure/Product | Reference |

|---|---|---|---|

| This compound | Intermediate Synthesis | 2-(diisopropoxymethyl)oxirane | chemicalbook.com |

| Triethyl orthoformate | Natural Product Synthesis | Palytoxin (Marine Natural Product) | |

| Trimethyl orthoformate | Natural Product Synthesis | Loganin (Monoterpene Glucoside) | rsc.org |

Applications in Specialty Chemicals and Agrochemicals

The versatility of this compound extends to the production of specialty chemicals and agrochemicals. chemimpex.com In this context, it contributes to the synthesis of complex molecular structures that form the active ingredients in these products. chemimpex.com Its ability to function under mild conditions makes it a preferred reagent in various industrial processes. chemimpex.com

In the agrochemical sector, orthoesters are crucial intermediates for synthesizing a range of pesticides. The related compound, trimethyl orthoformate, is a key component in the production of widely used fungicides such as Azoxystrobin and picoxystrobin. shilpachemspec.com These compounds rely on the heterocyclic structures built using orthoester chemistry. Given its similar reactivity, this compound is also employed in the synthesis pathways of proprietary agrochemical products, where it helps construct the required molecular frameworks. chemimpex.com

As a specialty chemical, this compound itself is valuable, and it also serves as a precursor to other specialized molecules. Its role as a crosslinking agent in polymers, as discussed previously, is one such application in the creation of materials with specific, high-performance characteristics. chemimpex.com

Utilization in Flavor and Fragrance Formulations

This compound plays a role in the flavor and fragrance industry, where it is used in the formulation of specific flavoring agents. chemimpex.com Its contribution lies in helping to create unique and complex taste profiles in various food products. chemimpex.com

Orthoesters, in general, are known for their application in the fragrance industry. shilpachemspec.com They can act as precursors to esters, which are well-known for their fruity and pleasant aromas. The reaction of orthoformates with alcohols or carboxylic acids can generate a variety of scents. The specific structure of this compound, with its bulky alkyl groups, can influence the resulting aroma profile, contributing to the development of novel fragrances. Its stability and handling characteristics make it a practical choice for chemists working to formulate new and distinctive sensory experiences. chemimpex.com

Theoretical and Computational Studies on Triisopropyl Orthoformate

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental in elucidating the detailed mechanisms of chemical reactions. These methods allow for the mapping of reaction paths, providing insights into the transformation from reactants to products. acs.org For orthoesters like triisopropyl orthoformate, these calculations are particularly valuable for understanding processes such as hydrolysis and condensation reactions.

Potential Energy Surface Analysis

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a system as a function of its geometry. mdpi.com Analysis of the PES allows chemists to identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them.

Theoretical studies on related orthoester systems provide a model for understanding the PES of reactions involving this compound. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations of the acid-catalyzed hydrolysis of orthoester cryptates have revealed a concerted mechanism involving simultaneous C–O bond dissociation and proton transfer. acs.orgnih.gov This process is characterized by a high kinetic barrier, calculated to be approximately 16.2 kcal/mol, which explains why the reaction can be slow under certain conditions. nih.gov The PES for such a reaction shows a distinct energy profile from the initial reactant complex to the final product, passing through a high-energy transition state.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex (Orthoester + H₃O⁺) | Initial state of the orthoester interacting with a hydronium ion. | 0.0 |

| Transition State | Highest energy point along the reaction coordinate, involving partial C-O bond breaking and O-H bond formation. | +16.2 |

| Intermediate (Oxonium Ion) | A key intermediate formed after the initial proton transfer and loss of an alcohol molecule. | +5.0 |

| Product Complex (Ester + Alcohol) | Final state of the reaction products. | -10.0 |

Investigation of Transition States and Intermediates

Identifying the structure and energy of transition states and intermediates is crucial for a complete understanding of a reaction mechanism. For orthoesters, acid-catalyzed reactions proceed through key intermediates. A common pathway involves the initial protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a stabilized dialkoxycarbenium ion (an oxonium ion). nih.govsemanticscholar.org This intermediate is then attacked by a nucleophile to yield the final product.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical systems. researchgate.net DFT is particularly powerful for investigating catalytic reactions, providing detailed electronic structure information that helps explain experimental observations.

Elucidation of Stereocontrol in Catalytic Reactions

Stereocontrol is a critical aspect of modern organic synthesis. DFT calculations can provide detailed rationales for the observed stereoselectivity in a reaction by analyzing the transition states leading to different stereoisomers. This analysis typically involves comparing the energies of diastereomeric transition states; the lower energy pathway corresponds to the major product.

In reactions involving chiral catalysts, DFT studies have shown that stereoselectivity arises from subtle non-covalent interactions between the substrate and the catalyst in the transition state, such as hydrogen bonding and steric repulsion. nih.gov For a bulky substrate like this compound, steric effects are expected to play a dominant role in directing the stereochemical outcome. DFT can model the approach of a reactant to the orthoformate, coordinated to a catalyst, and determine the most favorable orientation. The large isopropyl groups would create a specific steric environment, favoring the approach of other reagents from the less hindered face, thereby controlling the stereochemistry of the product.

Understanding Catalytic Efficiency and Regioselectivity

DFT is an invaluable tool for understanding why a catalyst is efficient and why a reaction favors one constitutional isomer over another (regioselectivity). Catalytic efficiency is often explored by calculating the activation energy barriers for each step in the catalytic cycle. A lower activation barrier indicates a more efficient catalyst. Experimental work has shown that the catalyzed hydrolysis of this compound is highly efficient, with a rate acceleration of 890-fold compared to the uncatalyzed reaction. researchgate.netunits.it DFT calculations could model this specific system to pinpoint how the catalyst stabilizes the transition state, thereby lowering the reaction barrier.

Regioselectivity is often governed by the electronic properties of the reactants. DFT can be used to calculate properties like Natural Bond Orbital (NBO) charges and the distribution of frontier molecular orbitals (HOMO and LUMO), which indicate the most likely sites for nucleophilic or electrophilic attack. rsc.org For example, in a reaction where this compound reacts with an unsymmetrical nucleophile, DFT can predict which of the electrophilic carbons will be preferentially attacked by analyzing the charge distribution and orbital coefficients of the reactive intermediates. rsc.org

| Atomic Center | Parameter | Value | Implication for Reactivity |

|---|---|---|---|

| Central Carbon (C1) | NBO Charge | +0.75 | Highly electrophilic, primary site for nucleophilic attack. |

| LUMO Contribution | 65% | The major component of the lowest unoccupied molecular orbital, indicating high reactivity towards nucleophiles. | |

| Isopropyl Methylene Carbon (C2) | NBO Charge | -0.15 | Slightly nucleophilic. |

| LUMO Contribution | 5% | Minor component of the LUMO, less likely to be attacked by a nucleophile. |

Molecular Modeling and Simulation Approaches

While quantum chemical methods are excellent for studying the details of bond-breaking and bond-forming events, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular motion, conformational changes, and intermolecular interactions. escholarship.org

Enzyme Mimetic Catalysis and Biomimetic Systems

The study of this compound in enzyme-mimetic systems often focuses on its hydrolysis catalyzed by synthetic host molecules. These systems mimic the function of enzymes by providing a confined environment that accelerates chemical reactions. A notable example is the catalysis of this compound hydrolysis by a water-soluble, self-assembled supramolecular host. osti.gov This synthetic host is capable of binding the orthoformate and promoting its hydrolysis in basic solutions, a process that is otherwise extremely slow. escholarship.org

The catalytic action of this supramolecular host on this compound demonstrates several enzyme-like characteristics. The reaction follows Michaelis-Menten kinetics, which is a hallmark of enzyme-catalyzed reactions. nih.gov This indicates that the reaction proceeds via the formation of a host-guest complex, analogous to an enzyme-substrate complex. The system also exhibits competitive inhibition and substrate selectivity based on size, further reinforcing the comparison to enzymatic catalysis. nih.govunits.it

Kinetic studies have revealed a significant rate acceleration for the hydrolysis of this compound in the presence of the supramolecular host. Compared to the uncatalyzed reaction, the rate acceleration can be as high as 890-fold. units.it This acceleration is attributed to the ability of the host's hydrophobic interior to encapsulate the neutral orthoformate, thereby stabilizing the transition state for hydrolysis. osti.govnih.gov

The mechanism of the catalyzed hydrolysis within the supramolecular host has been shown to differ from the uncatalyzed reaction in bulk solution. In the catalyzed reaction, the rate-limiting step is the proton transfer to the substrate, following an A-SE2 mechanism. acs.org This is in contrast to the A-1 mechanism of the uncatalyzed acid-catalyzed hydrolysis, where the decomposition of the protonated substrate is rate-limiting. osti.gov This change in mechanism highlights the profound effect of the host's microenvironment on the reaction pathway.

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Orthoformates Catalyzed by a Supramolecular Host

| Substrate | Vmax (M s-1) | KM (mM) | kcat (s-1) | kuncat (s-1) | Rate Acceleration (kcat/kuncat) | Specificity Factor (kcat/KM) (M-1 s-1) |

|---|---|---|---|---|---|---|

| Triethyl orthoformate | 1.79 x 10-5 | 21.5 | 8.06 x 10-3 | 1.44 x 10-5 | 560 | 0.37 |

| This compound | 9.22 x 10-6 | 7.69 | 3.86 x 10-3 | 4.34 x 10-6 | 890 | 0.50 |

Host-Guest Systems and Supramolecular Interactions

The encapsulation of this compound by synthetic host molecules is a prime example of host-guest chemistry. The primary driving force for the formation of these complexes is the hydrophobic effect, where the nonpolar orthoformate is driven out of the aqueous solution and into the hydrophobic cavity of the host. osti.gov This interaction is highly specific, with the host exhibiting selectivity for guests of a particular size and shape.

Computational studies, including quantum mechanical calculations, have been employed to understand the nature of the host-guest interactions. These studies can predict the geometry of the encapsulated complex and provide insights into the electronic effects that contribute to the stabilization of the guest within the host. For instance, calculations can determine the change in the chemical shift of the orthoformate's protons and carbons upon encapsulation, which can be compared with experimental NMR data to validate the proposed structure of the host-guest complex. osti.gov

The binding affinity of this compound to the supramolecular host is a key parameter in these systems. This can be quantified by the Michaelis constant (KM) in the context of the catalytic hydrolysis reaction, which represents the dissociation constant of the host-guest complex under certain assumptions. units.it A lower KM value indicates stronger binding. For this compound, the KM is lower than that of the less bulky triethyl orthoformate, indicating a higher affinity for the host's cavity. units.it This is consistent with the idea that the more compact structure of this compound allows for a better fit within the host. osti.gov

The supramolecular interactions within the host-guest complex also play a crucial role in the catalytic activity of the system. The confined environment of the host can pre-organize the substrate for the reaction and stabilize the transition state, thereby lowering the activation energy of the reaction. osti.gov The study of these interactions is fundamental to the design of new and more efficient supramolecular catalysts.

Table 2: Comparison of Kinetic Parameters for the Hydrolysis of Triethyl and this compound

| Parameter | Triethyl orthoformate | This compound |

|---|---|---|

| Rate Acceleration (kcat/kuncat) | 560 | 890 |

| Specificity Factor (kcat/KM) (M-1 s-1) | 0.37 | 0.50 |

Future Directions and Emerging Research Areas in Triisopropyl Orthoformate Chemistry

Development of Novel Catalytic Systems for Triisopropyl Orthoformate Transformations

The development of efficient and selective catalysts for transformations involving this compound is a primary focus of current research. While traditional acid catalysis is effective, it can be limited by substrate sensitivity and lack of selectivity. Modern research is exploring a range of sophisticated catalytic systems to overcome these limitations.

One promising area is the use of metal-based catalysts. For instance, a novel system using zirconium dioxide-supported palladium hydroxide (B78521) (Pd(OH)₂/ZrO₂) has been investigated for the synthesis of aryl ethers, where this compound serves as a dehydrating and nucleophilic reagent. rsc.org Research into palladium-catalyzed multicomponent reactions for the synthesis of complex heterocycles like quinazolinones often utilizes orthoformates, and tailoring these systems for the specific reactivity of TIPO is an active area of investigation. mdpi.com The development of air- and water-stable organometallic complexes, such as specific ruthenium catalysts, for mild oxidation reactions also presents opportunities for novel TIPO transformations.

Supramolecular catalysis offers another innovative approach. A water-soluble self-assembled supramolecular host has been shown to catalyze the hydrolysis of orthoformates, including this compound, in basic solutions with significant rate accelerations (up to 890-fold for TIPO). researchgate.net This enzyme-like catalysis proceeds by encapsulating the substrate, thereby stabilizing the transition state and altering the reaction mechanism. researchgate.net Further development of such host-guest systems could lead to highly selective and environmentally friendly catalytic transformations of TIPO.

Additionally, Brønsted and Lewis acid catalysts continue to be refined for orthoformate reactions. Studies on the reaction of glycerol (B35011) with orthoformates have demonstrated that acidic ionic liquids can be highly effective, accelerating reactions and controlling selectivity under milder conditions. escholarship.org The exploration of solid acid catalysts and chiral Lewis acids is also expected to yield new methods for asymmetric synthesis using TIPO.

Table 1: Comparison of Catalytic Systems for Orthoformate Transformations

| Catalyst Type | Example | Key Advantages | Research Focus |

|---|---|---|---|